molecular formula C7H11F6O3P B14384616 Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate CAS No. 87579-47-3

Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate

Cat. No.: B14384616
CAS No.: 87579-47-3
M. Wt: 288.12 g/mol
InChI Key: JBVZEWLTAZLAOL-UHFFFAOYSA-N
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Description

Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate is a chemical compound with the molecular formula C7H11F6O3P. It is characterized by the presence of trifluoromethyl groups, which are known for their significant electronegativity and unique chemical properties . This compound is used in various scientific research applications due to its distinctive chemical structure and reactivity.

Preparation Methods

The synthesis of Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate involves several steps. One common method includes the reaction of appropriate precursors with trifluoromethylating agents. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another method involves the use of antimony trifluoride and antimony pentachloride in the Swarts reaction to introduce trifluoromethyl groups . Industrial production methods may vary, but they typically involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate undergoes various chemical reactions, including:

Scientific Research Applications

Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules . The pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Properties

CAS No.

87579-47-3

Molecular Formula

C7H11F6O3P

Molecular Weight

288.12 g/mol

IUPAC Name

2-dimethoxyphosphoryl-1,1,1-trifluoro-2-(trifluoromethyl)butane

InChI

InChI=1S/C7H11F6O3P/c1-4-5(6(8,9)10,7(11,12)13)17(14,15-2)16-3/h4H2,1-3H3

InChI Key

JBVZEWLTAZLAOL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(F)(F)F)(C(F)(F)F)P(=O)(OC)OC

Origin of Product

United States

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